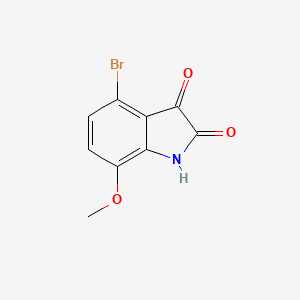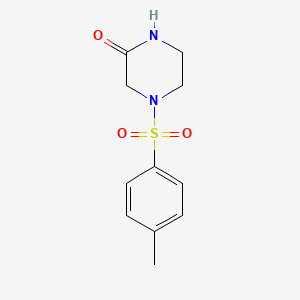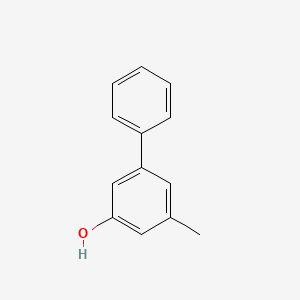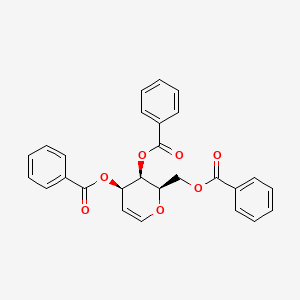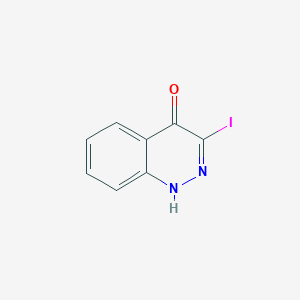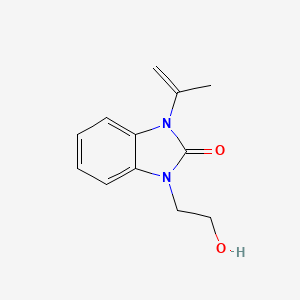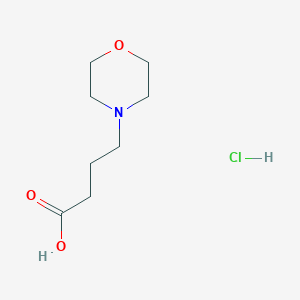
4-Morpholinobutansäure-Hydrochlorid
Übersicht
Beschreibung
4-Morpholinobutanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It is used in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Morpholinobutanoic acid hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Wissenschaftliche Forschungsanwendungen
Analytische Tests in der pharmazeutischen Forschung
4-Morpholinobutansäure-Hydrochlorid: wird in analytischen Tests in der pharmazeutischen Forschung eingesetzt, um Verunreinigungen in Arzneimittelsubstanzen nachzuweisen, zu identifizieren und zu quantifizieren . Dieser Prozess ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit pharmazeutischer Produkte.
Frühe Formulierungs-Machbarkeitsstudien
Diese Verbindung spielt eine Rolle in frühen Formulierungs-Machbarkeitsstudien. Forscher verwenden sie, um die Stabilität und Verträglichkeit von Arzneimittelformulierungen zu beurteilen, was ein wichtiger Schritt bei der Entwicklung neuer Medikamente ist .
Belastungstests für Abbauverunreinigungen
Belastungstests werden durchgeführt, um die Abbauverunreinigungen zu ermitteln, die eine Arzneimittelsubstanz unter verschiedenen Bedingungen produzieren kann. This compound wird verwendet, um diese Verunreinigungen zu identifizieren, was für das Verständnis der Haltbarkeit und der Lagerungsbedingungen von Arzneimitteln unerlässlich ist .
Methodenentwicklung, -validierung und -übertragung
Im Bereich der analytischen Chemie ist die Entwicklung, Validierung und Übertragung analytischer Methoden eine Schlüsselanwendung von This compound. Es hilft bei der Etablierung robuster analytischer Verfahren, die für die Qualitätskontrolle unerlässlich sind .
Spiking-Studien während der Prozessforschung und -entwicklung
Während der Prozessforschung und -entwicklung werden bei Spiking-Studien eine bekannte Menge dieser Verbindung zu einem Gemisch hinzugefügt, um die Effizienz von Reinigungsprozessen zu testen. Es hilft, den Abbau von Verunreinigungen nach der Umkristallisation zu demonstrieren .
Aufzeichnen von Retentionszeiten und Spektren
Die Verbindung wird verwendet, um Retentionszeiten und Spektren in chromatographischen und spektroskopischen Analysen aufzuzeichnen. Diese Parameter sind wichtig für die Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .
Bestimmung von relativen Responsefaktoren
In der quantitativen Analyse ist die Bestimmung der relativen Responsefaktoren von analytischen Instrumenten eine weitere Anwendung. This compound wird verwendet, um Instrumente zu kalibrieren, um genaue Messergebnisse zu gewährleisten .
Identifizierung unbekannter Verunreinigungen
Schließlich hilft diese Verbindung bei der Identifizierung unbekannter Verunreinigungen, die sich unter den Stabilitätsbedingungen des International Council for Harmonisation (ICH) bilden können. Dies ist wichtig, um die Integrität von pharmazeutischen Produkten im Laufe der Zeit zu erhalten .
Wirkmechanismus
The mechanism of action of 4-Morpholinobutanoic acid hydrochloride is not fully understood. However, it is believed to act as a chelating agent, forming strong complexes with metal ions. This allows it to act as a catalyst in a variety of reactions, such as the synthesis of peptides, proteins, and nucleic acids. In addition, 4-Morpholinobutanoic acid hydrochloride can also act as a proton donor, allowing it to participate in acid-base reactions.
Biochemical and Physiological Effects
4-Morpholinobutanoic acid hydrochloride is not known to have any direct biochemical or physiological effects. It is generally regarded as a safe and non-toxic compound, and is not known to be harmful to humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Morpholinobutanoic acid hydrochloride in laboratory experiments is its versatility. It can be used as a reagent in a variety of reactions, and can also be used to complex metal ions. In addition, 4-Morpholinobutanoic acid hydrochloride is relatively inexpensive and easy to obtain.
However, there are a few limitations to using 4-Morpholinobutanoic acid hydrochloride in laboratory experiments. It is not soluble in most organic solvents, so it must be used in aqueous solutions. In addition, it can be difficult to isolate and purify 4-Morpholinobutanoic acid hydrochloride from the reaction mixture, as it can form complexes with other compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-Morpholinobutanoic acid hydrochloride. One potential area of research is the development of new synthetic methods for the synthesis of 4-Morpholinobutanoic acid hydrochloride. Another potential area of research is the study of the mechanism of action of 4-Morpholinobutanoic acid hydrochloride, in order to better understand its effects on biochemical and physiological processes. In addition, further research could be done to explore the potential applications of 4-Morpholinobutanoic acid hydrochloride in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be done to explore the potential uses of 4-Morpholinobutanoic acid hydrochloride in other areas, such as materials science and catalysis.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYWIYUQZVZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508437 | |
| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39493-84-0 | |
| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






